molecular formula C8H9NOS B1291979 6-Methoxy-2,3-dihydro-1,3-benzothiazole CAS No. 90005-50-8

6-Methoxy-2,3-dihydro-1,3-benzothiazole

Cat. No. B1291979
CAS RN: 90005-50-8
M. Wt: 167.23 g/mol
InChI Key: VJEUREIYGDNDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2,3-dihydro-1,3-benzothiazole is a compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring, a sulfur and nitrogen-containing heterocycle. The methoxy group attached to the benzene ring influences the compound's chemical and physical properties and its potential applications in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves multi-step procedures. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole and its analogues can be achieved through a two-step process starting from corresponding benzazoles . Similarly, indenopyrazoles with a methoxy group at the R(1) position, which are structurally related to benzothiazoles, can be synthesized from indanones and phenyl isothiocyanates in two steps . These methods highlight the versatility of synthetic approaches for introducing various functional groups to the benzothiazole core.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the crystal and molecular structure of 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole has been determined, revealing an inter-ring twist angle and providing insights into the stability conferred by non-hydrogen bonding substituents . The orientation of substituents, such as the methoxy group, can significantly affect the molecule's properties, as seen in the case of 2-(3-methoxy-4-hydroxyphenyl)benzothiazole .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, which can be used to further modify their structure or to study their reactivity. The presence of substituents like the methoxy group can influence the molecule's reactivity, as seen in the synthesis of Schiff base thermotropic liquid crystals . Additionally, the reactivity descriptors and bond dissociation energies can be calculated to predict the molecule's behavior in reactions, such as autoxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of a methoxy group can affect the mesomorphic behavior of these compounds, as observed in a series of benzothiazole-based liquid crystals . The introduction of substituents can also impact the compound's biological activity, including antibacterial, antitumor, and antioxidant activities . The mesomorphic properties and thermal stabilities of benzothiazole derivatives can be studied using differential scanning calorimetry and thermogravimetric analysis, revealing the effects of different substituents on these properties .

Scientific Research Applications

Liquid Crystals and Mesomorphic Behavior

6-Methoxy-2,3-dihydro-1,3-benzothiazole derivatives have been studied for their synthesis and mesomorphic behavior in liquid crystals. These derivatives exhibit enantiotropic nematic phases and smectic C phases, influenced by the terminal methoxyl group and the ester linkage, affecting the mesomorphic behavior of these series (Ha et al., 2009); (Ha et al., 2010).

Electrophilic Properties

The electrophilic properties of this compound and its derivatives have been explored. These compounds demonstrate high electrophilicity and are rapidly converted in weakly alkaline media to anti-diazotates, leading to the production of primary nitrosoamines (Shaburov et al., 1974).

Synthesis and Biological Evaluation

The compound has been involved in the synthesis and biological evaluation against bacterial strains. A specific study detailed the synthesis of 6-methoxy-2-aminobenzothioate derivatives and their anti-bacterial activity against various microorganisms, highlighting its potential in medical research (Juber et al., 2020).

Apoptosis Induction in Cancer Research

In cancer research, this compound derivatives have shown potential in inducing apoptosis in leukemia cells. A study highlighted the role of a specific derivative in activating apoptotic pathways through mitochondrial and caspase-dependent mechanisms (Repický et al., 2009).

Antifilarial Activities

The derivatives of this compound have been tested for antifilarial activities against various species, displaying effectiveness in stages of the parasites. Their activity profile suggests potential use in treating filarial infections (Zahner et al., 1990).

properties

IUPAC Name

6-methoxy-2,3-dihydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEUREIYGDNDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2,3-dihydro-1,3-benzothiazole
Reactant of Route 2
6-Methoxy-2,3-dihydro-1,3-benzothiazole
Reactant of Route 3
6-Methoxy-2,3-dihydro-1,3-benzothiazole
Reactant of Route 4
6-Methoxy-2,3-dihydro-1,3-benzothiazole
Reactant of Route 5
6-Methoxy-2,3-dihydro-1,3-benzothiazole
Reactant of Route 6
6-Methoxy-2,3-dihydro-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.